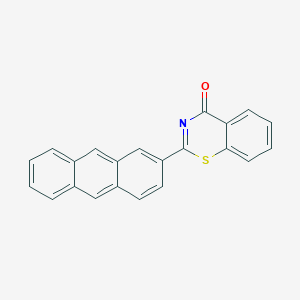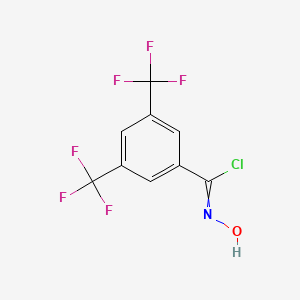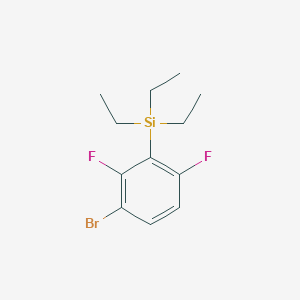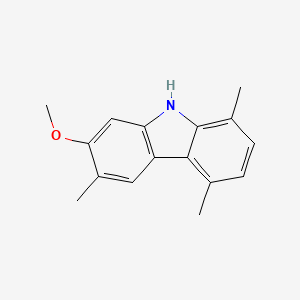
2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Antracen-2-IL)-4H-1,3-benzotiazin-4-ona es un compuesto orgánico que pertenece a la clase de benzotiazinas. Se caracteriza por la presencia de un grupo antraceno unido a un anillo benzotiazínico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Antracen-2-IL)-4H-1,3-benzotiazin-4-ona típicamente implica la reacción de derivados del antraceno con precursores de benzotiazina. Un método común implica el uso de 2-bromoantraceno como material de partida, que sufre una reacción de sustitución nucleófila con un derivado de benzotiazina bajo condiciones específicas . La reacción se lleva a cabo generalmente en presencia de una base como el carbonato de potasio y un disolvente adecuado como el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 2-(Antracen-2-IL)-4H-1,3-benzotiazin-4-ona no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactores más grandes y la garantía de la pureza del producto final a través de técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Antracen-2-IL)-4H-1,3-benzotiazin-4-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo antraceno puede oxidarse para formar derivados de antraquinona.
Reducción: El compuesto puede reducirse para formar derivados dihidro.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de antraceno, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Los reactivos electrófilos como el bromo o el ácido nítrico se pueden utilizar en condiciones controladas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen derivados de antraquinona, derivados de dihidroantraceno y varios compuestos de antraceno sustituidos.
Aplicaciones Científicas De Investigación
2-(Antracen-2-IL)-4H-1,3-benzotiazin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas y materiales más complejos.
Biología: El compuesto se puede utilizar como una sonda fluorescente debido a sus propiedades fotofísicas.
Industria: Utilizado en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos optoelectrónicos
Mecanismo De Acción
El mecanismo de acción de 2-(Antracen-2-IL)-4H-1,3-benzotiazin-4-ona implica su interacción con objetivos moleculares específicos. El grupo antraceno puede intercalarse con el ADN, afectando su estructura y función. Además, el anillo de benzotiazina puede interactuar con varias enzimas y proteínas, modulando su actividad. Estas interacciones pueden conducir a cambios en los procesos y vías celulares, haciendo que el compuesto sea útil en la investigación biológica y medicinal .
Comparación Con Compuestos Similares
Compuestos Similares
9,10-Difenilantraceno: Conocido por su uso en OLED y como sonda fluorescente.
Antraceno-9-carboxaldehído: Utilizado en la síntesis de varios compuestos orgánicos.
2-Bromoantraceno: Un precursor para la síntesis de otros derivados del antraceno.
Singularidad
2-(Antracen-2-IL)-4H-1,3-benzotiazin-4-ona es única debido a la combinación de los grupos antraceno y benzotiazina, que imparte propiedades fotofísicas y químicas distintas. Esto lo hace particularmente valioso en aplicaciones que requieren interacciones específicas con moléculas biológicas o propiedades ópticas únicas.
Propiedades
Número CAS |
918647-53-7 |
|---|---|
Fórmula molecular |
C22H13NOS |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-anthracen-2-yl-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C22H13NOS/c24-21-19-7-3-4-8-20(19)25-22(23-21)17-10-9-16-11-14-5-1-2-6-15(14)12-18(16)13-17/h1-13H |
Clave InChI |
FNEJQFBYVPFXMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=NC(=O)C5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)

![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)
![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)


![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)

![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)

![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)

